
Methyl 2-chloro-6-methyl-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-methyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of appropriate starting materials. One common method involves the nitration of 2-chloro-6-methylbenzoic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl 2-chloro-6-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-methyl-4-nitrobenzoate or 2-thio-6-methyl-4-nitrobenzoate.
Reduction: The major product is 2-chloro-6-methyl-4-aminobenzoate.
Ester Hydrolysis: The product is 2-chloro-6-methyl-4-nitrobenzoic acid.
科学的研究の応用
Methyl 2-chloro-6-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-chloro-6-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations.
類似化合物との比較
Similar Compounds
Methyl 2-chloro-4-nitrobenzoate: Similar structure but lacks the methyl group at the 6-position.
Methyl 4-chloro-2-nitrobenzoate: Chlorine and nitro groups are positioned differently on the benzene ring.
Methyl 5-chloro-2-nitrobenzoate: Chlorine is at the 5-position instead of the 6-position.
Uniqueness
Methyl 2-chloro-6-methyl-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
特性
CAS番号 |
116621-19-3 |
|---|---|
分子式 |
C9H8ClNO4 |
分子量 |
229.62 g/mol |
IUPAC名 |
methyl 2-chloro-6-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-6(11(13)14)4-7(10)8(5)9(12)15-2/h3-4H,1-2H3 |
InChIキー |
JROGQAPWAHKCSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
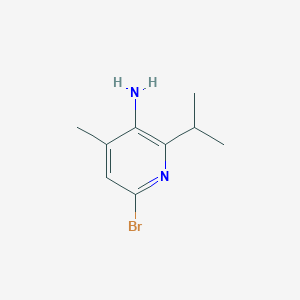
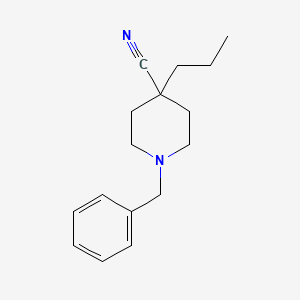
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
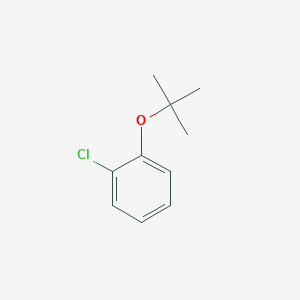


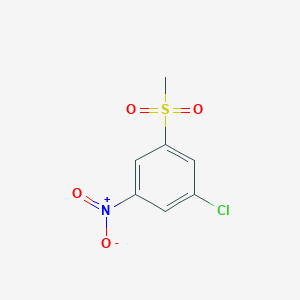
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
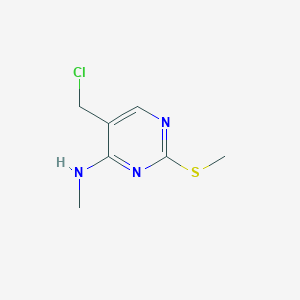
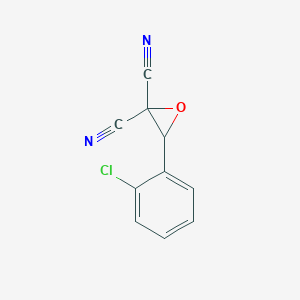
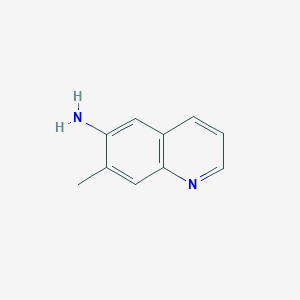
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
